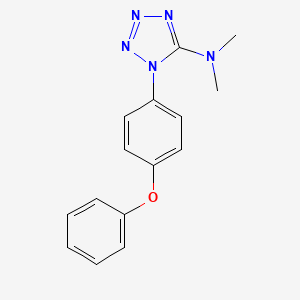

N,N-dimethyl-1-(4-phenoxyphenyl)-1H-1,2,3,4-tetraazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dimethyl-1-(4-phenoxyphenyl)-1H-1,2,3,4-tetraazol-5-amine, also known as DPTA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. DPTA is a tetrazole-based compound that has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Applications De Recherche Scientifique

Role in Polymer Chemistry

A study on Free Radical Photopolymerization underlines the utility of multivalent atom-containing amines, potentially including compounds like N,N-dimethyl-1-(4-phenoxyphenyl)-1H-1,2,3,4-tetraazol-5-amine, as co-initiators in Type II photoinitiating systems and additives for Type I photoinitiators. These compounds significantly enhance polymerization rates and final conversion under conditions where oxygen's detrimental effects are expected, leveraging bimolecular homolytic substitution (SH2) reactions (El-Roz et al., 2010).

Synthesis and Catalysis

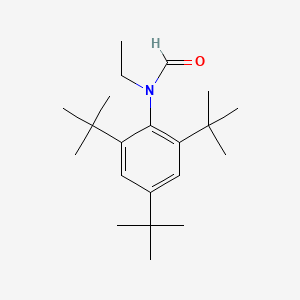

Research on Synthesis in Water of amine-phenol ligands derived from formaldehyde, 2,4-disubstituted phenols, and amines, which includes molecules used in catalyst development, demonstrates the role of such compounds in greener chemistry practices. The study indicates higher yields in water than methanol for hydrophobic phenols, suggesting potential applications in environmentally friendly synthesis processes (Collins et al., 2007).

Materials Science

In Materials Modification , a study on radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified with various aliphatic and aromatic amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, showcases the application of such amines in enhancing the thermal stability and biological activities of polymers. This has implications for medical applications due to the increased swelling degree and improved thermal stability of amine-modified polymers (Aly & El-Mohdy, 2015).

Organic Chemistry

A study on Phenyl Cations as probes for electrophilicity-nucleophilicity relations explores the reactivity of nucleophiles, including the use of N,N-dimethyl-4-aminophenyl cation as an electrophilic probe. This research provides insights into the fundamental interactions in organic reactions and the potential for developing more efficient synthetic routes (Dichiarante et al., 2008).

Propriétés

IUPAC Name |

N,N-dimethyl-1-(4-phenoxyphenyl)tetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c1-19(2)15-16-17-18-20(15)12-8-10-14(11-9-12)21-13-6-4-3-5-7-13/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWLCEGUCSOJAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=NN1C2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B2601880.png)

![6-Tert-butyl-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2601882.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2601884.png)

![3-(3-Methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2601885.png)

acetate](/img/structure/B2601889.png)

![N-[(4-bromophenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline](/img/structure/B2601890.png)

![N~5~-(2-methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2601900.png)

![ethyl 4-(5,5-dioxido-3-phenyl-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)benzoate](/img/structure/B2601901.png)